1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)-2-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)13-6-4-12(5-7-13)10-17(25)23-8-9-24-16(11-23)14-2-1-3-15(14)22-24/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBVOGHMJCUZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)CC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent Formation
Bromo-benzotrifluoride isomers (meta:para:ortho ≈ 96:3:1) react with magnesium in tetrahydrofuran (THF) under nitrogen, catalyzed by iodine or alkyl magnesium bromide.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Substrate | Isomeric bromo-benzotrifluoride mixture |
| Solvent | THF |
| Catalyst | Iodine (0.5–1 mol%) |
| Temperature | 40–50°C |
| Reaction Time | 2–4 hours |
| Yield (Grignard) | 90–95% |
Ketene Acylation
The Grignard complex reacts with ketene in hydrocarbon solvents (toluene, xylene) using Fe(AcAc)₃–acetic acid catalysts:
Key Parameters
| Variable | Range |
|---|---|
| Grignard:Ketene Ratio | 1:0.95–1.25 (molar) |
| Solvent | Toluene |
| Catalyst | Fe(AcAc)₃ (1–2 mol%) |
| Temperature | 0 to -10°C |
| Yield (Ethanone) | 75–85% |
Advantages
- Avoids cryogenic conditions (-40°C) required in prior acetyl chloride methods.
- Minimizes para-isomer contamination (<0.2%) via solvent crystallization.
While explicit protocols for this heterocycle are absent in cited sources, general strategies include:
Cyclization Pathways
- Propargylamine Cycloaddition : Base-mediated (e.g., Cs₂CO₃) intramolecular cyclization of acetylenic precursors in DMSO.
- Ring-Closing Metathesis : Use of Grubbs catalysts to form the bicyclic framework.
- Stepwise Annulation : Sequential formation of pyrazole and pyrazine rings.
Hypothetical Reaction Scheme
- Pyrrole derivative + acyl bromide → 2-(acylethynyl)pyrrole.
- Propargylamine addition → linear intermediate.
- Cs₂CO₃/DMSO-mediated cyclization → cyclopenta-pyrazolo-pyrazine.
Coupling Strategies for the Target Compound
Conjugation of the ethanone and heterocycle segments presents steric and electronic challenges.
Nucleophilic Substitution
The heterocycle’s secondary amine attacks the ethanone’s α-carbon, facilitated by bases (e.g., K₂CO₃) in polar aprotic solvents.
Optimized Conditions
| Parameter | Specification |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 50–65% (estimated) |
Reductive Amination
Alternative route involving imine formation followed by NaBH₃CN reduction:
Conditions
| Parameter | Specification |
|---|---|
| Coupling Agent | NaBH₃CN (1.2 equiv) |
| Solvent | Methanol |
| Temperature | Room temperature |
| Yield | 60–70% (estimated) |
Optimization and Purification Techniques
Crystallization
Chromatography
- Normal Phase SiO₂ : Eluent: hexane/ethyl acetate (gradient 10–50%).
- HPLC : C18 column, acetonitrile/water mobile phase.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: Can be oxidized at specific positions, leading to different oxidation states and products.
Reduction: Reduction reactions may convert ketones to alcohols or other derivatives.
Substitution: Aromatic substitution reactions, particularly at the trifluoromethyl phenyl group.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3, H2SO4)
Major Products
These reactions can lead to a variety of products depending on the reaction conditions, such as oxidized or reduced derivatives, and substituted aromatics.
Scientific Research Applications
Recent studies have highlighted the biological significance of compounds with similar structures. The pyrazolo and cyclopenta moieties are known for their diverse pharmacological activities, including:
- Antimicrobial Activity : Compounds containing pyrazole derivatives have shown promising results against various bacterial strains. For instance, derivatives synthesized from pyrazoles have demonstrated significant antibacterial properties due to their ability to inhibit bacterial enzyme activity .
- Anticancer Potential : Research indicates that certain pyrazolo derivatives can induce apoptosis in cancer cells. The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them potential candidates for anticancer drug development .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Heterocycles : It can be utilized in the synthesis of more complex heterocyclic compounds. The presence of both pyrazole and cyclopentane rings allows for the formation of a variety of derivatives that can be tailored for specific biological activities .
- Pharmacophore Development : The unique structure aids in the design of new pharmacophores that can interact with biological targets effectively. This is particularly relevant in drug discovery programs focusing on diseases such as cancer and infectious diseases .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antimicrobial Studies :
- Cancer Research :
- Drug Design Initiatives :
Mechanism of Action
The mechanism of action typically involves interaction with molecular targets through binding and modulation of specific pathways. The trifluoromethyl group can enhance binding affinity and selectivity towards certain enzymes or receptors, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Conclusion
The compound 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a fascinating molecule with versatile applications in scientific research and industry. Its unique structure and reactive functional groups make it a valuable compound for further exploration.
Biological Activity
The compound 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a synthetic derivative belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has gained attention for their diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a cyclopentapyrazole moiety and a trifluoromethyl-substituted phenyl group. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a wide range of biological activities including:
- Anticancer Activity : Many derivatives have shown promising results in inhibiting tumor growth across various cancer cell lines.
- Neuroprotective Effects : Some compounds have demonstrated potential in protecting neurons against oxidative stress and apoptosis.
- Antimicrobial Properties : Certain derivatives exhibit activity against bacterial and fungal strains.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines often act as selective inhibitors of various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases.
- Modulation of Neurotransmitter Systems : Some derivatives influence neurotransmitter receptors, potentially providing therapeutic effects in neurodegenerative diseases.
Anticancer Potential
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives found that compounds similar to our target compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells. The IC50 values ranged from 15.3 µM to 29.1 µM depending on the specific structural modifications made to the core scaffold .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 15.3 |
| Compound B | MDA-MB-231 | 29.1 |
Neuroprotective Effects
In another investigation focusing on neuroprotection, a related pyrazolo compound was shown to reduce oxidative stress markers in neuronal cell cultures. The study highlighted its potential as a therapeutic agent in conditions like Alzheimer's disease .
Antimicrobial Activity
Research exploring the antimicrobial properties revealed that certain derivatives displayed effective inhibition against various bacterial strains, suggesting their utility as potential antibiotics .
Q & A
Q. Basic
- TLC monitoring : Regular checks using ethyl acetate/hexane mixtures to track reaction completion .
- Melting point analysis : Sharp melting ranges (e.g., 243–245°C for analogous compounds) indicate purity .
- Stability tests : Storage under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ketone group .
What strategies optimize reaction yields in multi-step syntheses of such polycyclic systems?
Q. Advanced
- Stepwise optimization : Vary one parameter (e.g., solvent, catalyst loading) per experiment to identify bottlenecks .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., pyrazolo-pyrimidine formation in 30 minutes vs. 24 hours) .
- In situ intermediate trapping : Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates .
Which in vitro models are suitable for evaluating the biological activity of this compound?
Q. Advanced
- Cytotoxicity assays : MTT or Mosmann assays (e.g., against HEPG2 liver carcinoma cells) to measure IC₅₀ values .
- Enzyme inhibition studies : Kinase or protease targets relevant to the pyrazolo-pyrazine scaffold .
- Cell permeability : Caco-2 monolayer assays to predict blood-brain barrier penetration .
Q. Advanced
- Orthogonal assays : Confirm cytotoxicity results with ATP-based viability assays (e.g., CellTiter-Glo®) .
- Purity verification : Re-test compounds after HPLC purification (>98% purity) to exclude impurities .
- Dose-response curves : Use 8–10 concentration points to ensure accurate IC₅₀ determination .
What computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Simulate binding to kinases (e.g., JAK2) using PyMOL for visualization .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/NAMD) .
How are structure-activity relationship (SAR) studies conducted on derivatives of this compound?
Q. Advanced
- Substituent variation : Modify the trifluoromethylphenyl group (e.g., replace with chlorophenyl or methoxy groups) .
- Core rigidity : Introduce methyl groups to the cyclopenta ring to test conformational effects on activity .
- Bioisosteric replacement : Swap the ethanone moiety with amides or sulfonamides to improve solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
